molecular formula C11H13NO3 B8685275 Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate

Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate

Cat. No.: B8685275
M. Wt: 207.23 g/mol
InChI Key: DPQBGXFWOBTXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)8-4-3-5-9-10(8)15-7-6-12-9/h3-5,12H,2,6-7H2,1H3

InChI Key

DPQBGXFWOBTXLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl ester 3.6 g (20 mmol) of step 2 in dimethylformamide 30 mL was added K2CO3 5.5 g (40 mmol), followed by stirring at room temperature for 10 min. Dibromoethane 1.9 mL (22 mmol) was added dropwise to the reaction mixture which was then stirred for 3 hours under reflux. The reaction mixture was cooled to room temperature, concentrated in a vacuum, diluted with ethylacetate, and washed with a saturated sodium bicarbonate solution and a saturated NaCl solution. The resulting residue was dried over magnesium sulfate and concentrated in a vacuum to afford 3.7 g of the title compound (yield 89%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Yield
89%

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